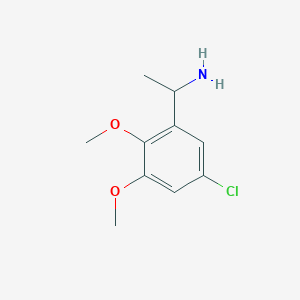
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine
Overview
Description
1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Auxiliary Applications
- Chiral Auxiliary in Alkylation : Kohara, Hashimoto, and Saigo (1999) developed 1-(2,5-dimethoxyphenyl)ethylamine as a chiral auxiliary for diastereoselective alkylation of its aldimines with alkylmetals. This auxiliary could be removed after alkylation, transferring the chiral information to the final product (Kohara, Hashimoto, & Saigo, 1999).
Chemical Synthesis and Modification
- Synthesis of Acyl Derivatives : Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their antiulcer activities (Hosokami et al., 1992).
- Preformulation Studies : Morita et al. (1995) conducted preformulation studies on a 2-(3,4-dimethoxyphenyl)ethylamine derivative, focusing on its compatibility with excipients and its crystal forms (Morita et al., 1995).
- Conversion into Chelates : Reiner et al. (2009) discussed the conversion of a tautomere of 2-(2,3,4,5-tetramethylcyclopentadien)ethylamine into μ-chloro-bridged chelates with Rh and Ir (Reiner et al., 2009).
Pharmaceutical Applications
- Biological Evaluation : Vitale et al. (1995) presented the biological and chemical characteristics of 99m Tc-phenethylamines complexes, using derivatives of 2-(3,4-dimethoxyphenyl)ethylamine as ligands (Vitale et al., 1995).
Molecular Recognition and Binding
- Dopamine Separation from Bananas : Luliński and Maciejewska (2012) developed a molecularly imprinted polymer for separating dopamine from bananas using 2-(3,4-dimethoxyphenyl)ethylamine (Luliński & Maciejewska, 2012).
- Computational Model for Selectivity Evaluation : Żołek, Luliński, and Maciejewska (2011) proposed a computational model to evaluate the affinity and selectivity of homoveratrylamine imprinted polymers (Żołek, Luliński, & Maciejewska, 2011).
Herbicide Development
- Novel Herbicide Synthesis : Zhang et al. (2018) used 1-(4-chlorophenyl)ethylamine, a compound structurally related to 1-(5-Chloro-2,3-dimethoxyphenyl)ethylamine, for the enzymatic resolution to synthesize a novel triazolopyrimidine herbicide (Zhang et al., 2018).
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKMGLLBAVJILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679451 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903581-03-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

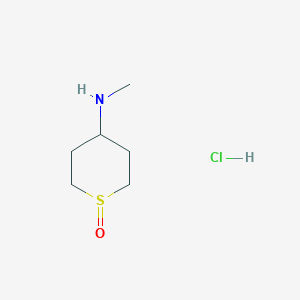
![Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine](/img/structure/B1423511.png)
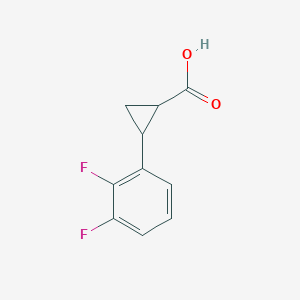
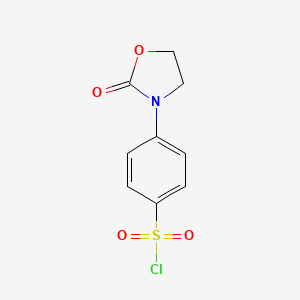

![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

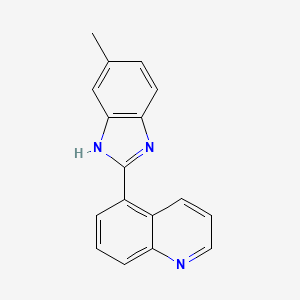

![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)
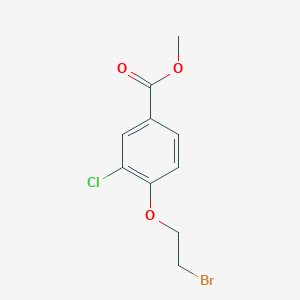
![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423528.png)

